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Cat. No.: B607214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the

continuous development of novel antimalarial agents. This guide provides a detailed

comparison of two such compounds, DSM265 and atovaquone, focusing on their efficacy,

mechanisms of action, and resistance profiles. Both drugs target essential metabolic pathways

in the parasite, but differ significantly in their specific targets, potency, and propensity for

resistance development.
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Parameter DSM265 Atovaquone Reference(s)

Target

Dihydroorotate

dehydrogenase

(DHODH)

Cytochrome bc1

complex (Complex III)
[1][2][3]

Mechanism of Action

Inhibits de novo

pyrimidine

biosynthesis

Inhibits mitochondrial

electron transport,

collapsing

mitochondrial

membrane potential

[1][2][4]

In Vitro Potency

(IC50/EC50)
0.83 - 6.81 nM (IC50) 0.7 - 6 nM (IC50) [1][5][6]

Activity Spectrum
Blood and liver stages

of P. falciparum

Asexual erythrocytic

stages, pre-

erythrocytic (hepatic)

stages, and

gametocytes of P.

falciparum

[1][5][7][8]

Resistance
Point mutations in the

dhodh gene

Point mutations in the

cytochrome b gene
[9][10][11][12]

Clinical Status
Advanced to Phase

IIa clinical trials

Approved for use in

combination with

proguanil (Malarone®)

[13][14]

Mechanism of Action: Two distinct pathways to
parasite death
DSM265 and atovaquone employ different strategies to eliminate P. falciparum. DSM265 is a

selective inhibitor of the parasite's dihydroorotate dehydrogenase (DHODH), a crucial enzyme

in the de novo pyrimidine biosynthesis pathway.[1][3] As Plasmodium species lack pyrimidine

salvage pathways, they are entirely dependent on this de novo synthesis for the production of

DNA and RNA, making DHODH an attractive drug target.[1][3] Inhibition of PfDHODH by

DSM265 effectively starves the parasite of essential building blocks for replication.[1]
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Atovaquone, on the other hand, targets the parasite's mitochondrial electron transport chain,

specifically the cytochrome bc1 complex (Complex III).[2][4][15] By binding to this complex,

atovaquone disrupts the transfer of electrons, leading to a collapse of the mitochondrial

membrane potential and subsequent inhibition of ATP synthesis.[2][16] This disruption of

mitochondrial function is ultimately lethal to the parasite.[2] Interestingly, the inhibition of the

cytochrome bc1 complex by atovaquone also indirectly affects pyrimidine biosynthesis, as the

regeneration of ubiquinone, a cofactor for DHODH, is dependent on the electron transport

chain.[2][17]
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Signaling Pathways of DSM265 and Atovaquone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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